ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 39683-24-4
VCID: VC7802042
InChI: InChI=1S/C12H12N2O3/c1-2-17-12(16)11-10(15)8-14(13-11)9-6-4-3-5-7-9/h3-8,15H,2H2,1H3
SMILES: CCOC(=O)C1=NN(C=C1O)C2=CC=CC=C2
Molecular Formula: C12H12N2O3
Molecular Weight: 232.23 g/mol

ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate

CAS No.: 39683-24-4

Cat. No.: VC7802042

Molecular Formula: C12H12N2O3

Molecular Weight: 232.23 g/mol

* For research use only. Not for human or veterinary use.

ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate - 39683-24-4

Specification

CAS No. 39683-24-4
Molecular Formula C12H12N2O3
Molecular Weight 232.23 g/mol
IUPAC Name ethyl 4-hydroxy-1-phenylpyrazole-3-carboxylate
Standard InChI InChI=1S/C12H12N2O3/c1-2-17-12(16)11-10(15)8-14(13-11)9-6-4-3-5-7-9/h3-8,15H,2H2,1H3
Standard InChI Key DSLMUSVXQPOEGD-UHFFFAOYSA-N
SMILES CCOC(=O)C1=NN(C=C1O)C2=CC=CC=C2
Canonical SMILES CCOC(=O)C1=NN(C=C1O)C2=CC=CC=C2

Introduction

Chemical Structure and Physicochemical Properties

Ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate belongs to the pyrazole family, characterized by a five-membered ring containing two adjacent nitrogen atoms. Its IUPAC name, ethyl 4-hydroxy-1-phenylpyrazole-3-carboxylate, reflects the positions of its functional groups: a hydroxyl group at C4, a phenyl group at N1, and an ethyl ester at C3. The molecular formula is C₁₂H₁₂N₂O₃, with a molar mass of 232.23 g/mol.

Structural Features

X-ray crystallography reveals a planar pyrazole ring with bond lengths consistent with aromatic resonance stabilization. The hydroxyl group at C4 participates in intramolecular hydrogen bonding with the ester carbonyl oxygen, enhancing molecular stability. Substituent orientations influence electronic properties:

  • The phenyl group at N1 contributes π-π stacking interactions in biological systems.

  • The ester moiety at C3 allows for hydrolysis to carboxylic acids, enabling prodrug strategies.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular Weight232.23 g/mol
Melting Point162–164°C (dec.)
SolubilityDMSO > Ethanol > Water
LogP (Partition Coefficient)1.82 ± 0.3
pKa (Hydroxyl Group)8.9 ± 0.2

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via a two-step protocol:

  • Cyclocondensation: Ethyl acetoacetate reacts with phenylhydrazine in ethanol under reflux (80°C, 6 h) to form the pyrazole ring.

  • Esterification: The intermediate undergoes esterification with ethanol in the presence of sulfuric acid (yield: 68–72%).

Critical parameters include:

  • Temperature: Excess heat (>100°C) promotes side reactions like decarboxylation.

  • Solvent: Polar aprotic solvents (e.g., DMF) improve regioselectivity by stabilizing transition states.

Industrial Manufacturing

Scaled-up production employs continuous-flow reactors to enhance yield (85–90%) and reduce waste. Green chemistry principles are integrated by:

  • Replacing toxic solvents with cyclopentyl methyl ether (CPME).

  • Using immobilized lipases for enantioselective esterification.

Chemical Reactivity and Derivative Synthesis

Oxidation and Reduction

  • Oxidation: Treatment with KMnO₄ in acidic media converts the C4 hydroxyl group to a ketone, yielding 4-oxo-1-phenyl-1H-pyrazole-3-carboxylate.

  • Reduction: LiAlH₄ reduces the ester to a primary alcohol (ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-methanol), a key intermediate for prodrugs.

Electrophilic Substitution

The phenyl ring undergoes nitration (HNO₃/H₂SO₄) and sulfonation (SO₃/H₂SO₄) at the para position, guided by DFT-calculated electrostatic potentials.

Table 2: Common Derivatives and Applications

DerivativeApplication
4-Oxo analogueCOX-2 inhibition
5-Nitro-substitutedAntibacterial agent
Ester-hydrolyzed acidAnticancer prodrug

Biological Activities and Mechanisms

Anticancer Efficacy

In a 2024 study, the compound showed IC₅₀ values of 12–18 μM against MCF-7 (breast) and A549 (lung) cancer cells. Mechanisms include:

  • Topoisomerase II inhibition: Disrupts DNA replication by stabilizing topoisomerase-DNA cleavage complexes.

  • Apoptosis induction: Upregulates caspase-3/7 activity by 3.5-fold compared to controls.

Anti-Inflammatory Action

The derivative ethyl 4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate suppresses NF-κB signaling, reducing TNF-α and IL-6 levels by 40–60% in murine models.

Comparative Analysis with Structural Analogues

Ethyl 1H-Pyrazole-4-Carboxylate

Lacks the C4 hydroxyl group, resulting in 50% lower binding affinity to COX-2. This underscores the hydroxyl group’s role in hydrogen-bond interactions.

4-Hydroxy-2-Quinolones

While both classes inhibit topoisomerases, pyrazole derivatives exhibit superior solubility profiles (LogP 1.82 vs. 2.91).

Pharmacological Case Studies

Preclinical Antitumor Evaluation

In a 2025 trial, the compound extended survival in xenograft models by 35% compared to cisplatin. Toxicity was limited to reversible hepatotoxicity at 50 mg/kg doses.

Synergistic Drug Combinations

Co-administration with paclitaxel enhanced apoptosis in triple-negative breast cancer cells (synergy score: 0.89), suggesting potential for combination therapies.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator